Pyoverdin - 8062-00-8

Pyoverdin

Catalog Number: EVT-1574808
CAS Number: 8062-00-8
Molecular Formula: C55H85N17O22
Molecular Weight: 1336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyoverdin is a natural product found in Pseudomonas fluorescens with data available.
Overview

Pyoverdine is a class of high-affinity siderophores produced primarily by fluorescent strains of the Pseudomonas genus, including Pseudomonas aeruginosa, Pseudomonas putida, and Pseudomonas syringae. These compounds are essential for iron acquisition in environments where iron is limited, such as in soil and within host organisms. Pyoverdines are characterized by their distinctive yellow-green fluorescence, which is attributed to their chromophore structure, typically a dihydroxyquinoline derivative linked to a peptide chain. This unique structure allows pyoverdines to bind iron ions effectively, facilitating their uptake by bacterial cells .

Source and Classification

Pyoverdines are classified as siderophores, which are small, high-affinity iron-chelating compounds secreted by bacteria to scavenge iron from the environment. They play a crucial role in microbial ecology and pathogenesis. The production of pyoverdines is regulated by various environmental factors, including iron availability. The genes responsible for pyoverdine synthesis are often clustered in operons within the bacterial genome, and their expression is typically controlled by specific regulatory proteins that respond to iron levels .

Synthesis Analysis

Methods

The synthesis of pyoverdines involves complex biochemical pathways that include non-ribosomal peptide synthesis. The key components of pyoverdine synthesis are:

  1. Non-Ribosomal Peptide Synthetases: These enzymes catalyze the assembly of the peptide backbone of pyoverdines.
  2. Dihydroxyquinoline Biosynthesis: This component is synthesized through a series of enzymatic reactions starting from readily available precursors.

Technical Details

Recent studies have developed high-throughput analytical methods for the characterization of pyoverdines, such as ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry. This approach allows for rapid purification and identification of pyoverdine derivatives from complex bacterial cultures . Additionally, solid-phase extraction techniques have been optimized to facilitate the isolation of these compounds from culture media .

Molecular Structure Analysis

Structure

Pyoverdines are composed of three main parts:

  • Chromophore Moiety: Typically a dihydroxyquinoline structure that imparts the characteristic fluorescence.
  • Peptide Backbone: Usually consists of 6-12 amino acids that vary among different species, contributing to the specificity of iron binding.
  • Side Chains: These can include various functional groups that enhance the binding affinity for iron .

Data

The molecular formula of pyoverdine varies depending on its specific type but generally includes elements such as carbon, hydrogen, nitrogen, and oxygen. For example, the chromophore structure can be represented as C_13H_10N_2O_4 for certain types of pyoverdine .

Chemical Reactions Analysis

Reactions

Pyoverdines undergo several key chemical reactions during their lifecycle:

  • Iron Binding: The primary reaction involves the chelation of ferric ions (Fe^3+) through coordination with hydroxyl groups present in the chromophore.
  • Release Mechanism: Once inside the bacterial cell, pyoverdines release iron through reduction reactions facilitated by intracellular conditions.

Technical Details

The binding affinity and specificity of pyoverdines for ferric ions are influenced by their molecular structure. Studies utilizing mass spectrometry have elucidated fragmentation patterns that help identify specific pyoverdine structures based on their unique chemical properties .

Mechanism of Action

Process

The mechanism by which pyoverdines facilitate iron uptake involves several steps:

  1. Siderophore Secretion: Bacteria secrete pyoverdines into the environment to capture ferric ions.
  2. Iron Binding: Pyoverdines bind ferric ions with high affinity due to their specific molecular configuration.
  3. Uptake via Receptors: The ferric-pyoverdine complex is recognized by specific receptors on the bacterial surface, allowing for internalization.
  4. Release Inside Cell: Once inside, environmental conditions trigger the release of iron from pyoverdine .

Data

Research has demonstrated that the efficiency of iron uptake can vary significantly among different strains of Pseudomonas, influenced by variations in their pyoverdine structures and receptor affinities .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Yellow-green fluorescence under UV light.
  • Solubility: Highly soluble in aqueous solutions.

Chemical Properties

  • Molecular Weight: Varies significantly depending on the specific type of pyoverdine; typically ranges from approximately 700 to 1500 g/mol.
  • Stability: Pyoverdines are relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses have confirmed that variations in amino acid composition and chromophore structure directly affect both stability and binding efficiency .

Applications

Scientific Uses

Pyoverdines have several important applications in microbiology and biotechnology:

  • Iron Acquisition Studies: Used as models to study microbial iron uptake mechanisms.
  • Bioremediation: Their ability to mobilize metals makes them valuable in environmental cleanup efforts.
  • Plant Growth Promotion: Certain strains producing pyoverdines enhance plant growth by improving nutrient availability in soil.

Additionally, research into synthetic routes for producing pyoverdines has implications for developing new agricultural products and biotechnological applications .

Introduction to Pyoverdine

Definition and Basic Characteristics of Pyoverdines as Fluorescent Siderophores

Pyoverdines (alternatively spelled "pyoverdins") are high-affinity fluorescent siderophores produced primarily by Pseudomonas species. These chromopeptides function as iron-chelating molecules, enabling bacteria to solubilize and import extracellular ferric iron (Fe³⁺) under conditions of iron scarcity, which prevails in aerobic environments at neutral pH due to iron's low solubility [1] [6]. Structurally, pyoverdines consist of three conserved moieties:

  • A chromophore: Derived from 2,3-diamino-6,7-dihydroxyquinoline, responsible for the characteristic yellow-green fluorescence (excitation ~400 nm, emission ~450 nm) that quenches upon iron binding [1] [8].
  • A strain-specific peptide chain: Comprising 6–14 amino acids, often including non-proteinogenic amino acids (e.g., N-formyl-N-hydroxyornithine, hydroxyaspartate) and D-isomers. This chain provides hydroxamate and/or hydroxycarboxylate groups for hexadentate iron coordination [1] [3].
  • A side chain: Typically a Krebs cycle-derived α-keto acid (e.g., succinamide, α-ketoglutarate) linked to the chromophore’s amino group [1] [5].

Pyoverdines exhibit exceptional Fe³⁺ affinity (Kd up to 10³² M⁻¹), allowing them to compete with host iron-binding proteins like transferrin [6] [8]. Beyond iron acquisition, they regulate bacterial virulence by activating the sigma factor PvdS, which controls genes for toxins (exotoxin A) and proteases (PrpL) [1] [9].

  • Table 1: Core Structural Features of Pyoverdines
    ComponentChemical CharacteristicsFunction
    Chromophore2,3-Diamino-6,7-dihydroxyquinolineFluorescence emission; iron binding via catechol
    Peptide chain6-14 amino acids (e.g., Ser-FoOHOrn-Orn-Gly); contains D-amino acids and modified residuesIron chelation via hydroxamate/hydroxycarboxylate; receptor specificity
    Side chainSuccinate, succinamide, α-ketoglutarate, or derivativesUnknown; may influence solubility or uptake

Historical Discovery and Nomenclature Evolution

The discovery of pyoverdines dates to 1892, when French bacteriologist Carle Gessard first observed yellow-green fluorescent pigments in Pseudomonas cultures, terming them "fluoresceins" [2] [5]. These pigments displayed reversible pH-dependent color changes (discoloration under acidity, restoration at neutrality). By 1936, Turfitt proposed using these pigments for taxonomic classification of Pseudomonas strains [5]. The term "pyoverdine" (from Latin pio for pus and virens for green) was later coined by Turfreijer to standardize nomenclature [3].

A significant shift occurred in the 1970s–1980s when Jean-Marie Meyer and colleagues elucidated pyoverdines' siderophore function:

  • Demonstrated iron-regulated production (inversely proportional to iron concentration) [5].
  • Determined ultrahigh Fe³⁺ affinity (~10³² M⁻¹) and their role in iron uptake [2] [9].
  • Solved the first pyoverdine structure (initially misnamed "pseudobactin" in soil isolates), confirming no chemical distinction from pyoverdines [3] [5].

Key milestones include the identification of the Fur (Ferric uptake regulator) protein in the 1990s as the transcriptional repressor of pyoverdine biosynthesis under iron-replete conditions [5] [9].

Taxonomic Distribution Among Pseudomonas Species

Pyoverdine production defines the phylogenetically cohesive group "fluorescent pseudomonads" within the Pseudomonas genus. Over 100 structurally distinct pyoverdines have been characterized, exhibiting species- and strain-specific diversity:

  • Primary producers: P. aeruginosa, P. fluorescens, P. putida, P. syringae, and P. chlororaphis [1] [3].
  • Structural variability: Driven by non-ribosomal peptide synthetases (NRPSs) that assemble the peptide chain. For example:
  • P. aeruginosa PAO1: Cyclic chain with Ser-Arg-Ser-FoOHOrn-[Lys-FoOHOrn-Thr-Thr]
  • P. fluorescens ATCC 13525: Cyclic chain with Ser-Lys-Gly-FoOHOrn-[Lys-FoOHOrn-Ser] [1].
  • Taxonomic marker: Siderotyping (pyoverdine structure profiling) differentiates closely related strains. P. aeruginosa alone produces three structural classes (Table 2) [3] [7].
  • Table 2: Pyoverdine Structural Diversity in Select Pseudomonas Species
    SpeciesStrainPyoverdine TypePeptide Chain SequenceReference
    P. aeruginosaPAO1 (ATCC 15692)I (PVDI)Ser–Arg–Ser–FoOHOrn–[Lys–FoOHOrn–Thr–Thr] [1]
    P. aeruginosaATCC 27853II (PVDII)Ser–FoOHOrn–Orn–Gly–Thr–Ser–cOHOrn [6]
    P. aeruginosaPa6III (PVDIII-1)Ser–Dab–FoOHOrn–Gln–Gln–FoOHOrn–Gly [6]
    P. fluorescensATCC 13525-Ser–Lys–Gly–FoOHOrn–[Lys–FoOHOrn–Ser] [1]
    P. chlororaphisATCC 9446-Ser–Lys–Gly–FoOHOrn–[Lys–FoOHOrn–Ser] [1]
    P. putidaCFBP 2461-Asp–Lys–OHDAsp–Ser–Thr–Ala–Thr–Lys–cOHOrn [1]
    Abbreviations: Dab=2,4-diaminobutyrate; FoOHOrn=N-formyl-N-hydroxyornithine; cOHOrn=cyclo-N-hydroxyornithine; [ ]=cyclic segment.

Genomic analyses confirm that the pyoverdine biosynthesis locus is the most divergent genetic region among P. aeruginosa strains, driven by diversifying selection on receptors (e.g., fpvA) to optimize strain-specific uptake [7] [9]. This diversity underscores pyoverdine's role as a key taxonomic and evolutionary marker for fluorescent pseudomonads [3] [7].

Properties

CAS Number

8062-00-8

Product Name

Pyoverdin

IUPAC Name

4-[[1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2R)-1-[[(2S)-5-[formyl(hydroxy)amino]-1-[[(3S,6S,9S,12S)-9-[3-[formyl(hydroxy)amino]propyl]-3,6-bis[(1R)-1-hydroxyethyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-8,9-dihydroxy-2,3,4,4a-tetrahydro-1H-pyrimido[1,2-a]quinolin-5-yl]amino]-4-oxobutanoic acid

Molecular Formula

C55H85N17O22

Molecular Weight

1336.4 g/mol

InChI

InChI=1S/C55H85N17O22/c1-27(77)43-53(91)59-15-4-3-8-30(46(84)63-33(11-7-19-71(94)26-76)49(87)68-44(28(2)78)54(92)69-43)62-47(85)32(10-6-18-70(93)25-75)65-50(88)35(23-73)66-48(86)31(9-5-16-60-55(56)57)64-51(89)36(24-74)67-52(90)37-14-17-58-45-34(61-41(81)12-13-42(82)83)20-29-21-39(79)40(80)22-38(29)72(37)45/h20-22,25-28,30-33,35-37,43-45,58,73-74,77-80,93-94H,3-19,23-24H2,1-2H3,(H,59,91)(H,61,81)(H,62,85)(H,63,84)(H,64,89)(H,65,88)(H,66,86)(H,67,90)(H,68,87)(H,69,92)(H,82,83)(H4,56,57,60)/t27-,28-,30+,31+,32+,33+,35-,36-,37?,43+,44+,45?/m1/s1

InChI Key

IXTLVPXCZJJUQB-VYJQSIGYSA-N

SMILES

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O

Synonyms

Ferric pyoverdin
pyoverdin
pyoverdin D
pyoverdin G4R
pyoverdin Pf
pyoverdine
pyoverdine PvdI

Canonical SMILES

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)NC(=O)[C@H](CCCN(C=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)[C@@H](C)O)O

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